molecular formula C6H12FNO B1531504 (3R,4S)-N-ethyl-4-fluorooxolan-3-amine CAS No. 2165608-36-4

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine

Cat. No.: B1531504
CAS No.: 2165608-36-4
M. Wt: 133.16 g/mol
InChI Key: SAACSYQAIFLSPO-PHDIDXHHSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, and conditions required .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include understanding the types of reactions it undergoes and the products formed .


Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Characterization of Polymers

Polymer Synthesis and Structural Characterization

Research involving polysiloxane-immobilized amine ligands illustrates the versatility of amine functionalities in creating advanced materials. Polysiloxane structures were characterized using nuclear magnetic resonance (NMR), showcasing how amines participate in hydrogen bonding and interact with metal ions, highlighting their importance in materials science (Yang et al., 1997).

Fluorous Chemistry

Innovations in Fluorous Chemistry

The synthesis of (nonafluoro-tert-butyloxy)ethyl amines demonstrates the role of fluorous chemistry in developing novel compounds. These compounds, characterized by high acidic stability and increased fluorous character, underscore the importance of amines in creating substances with unique properties (Szabó et al., 2006).

Catalysis and Organic Synthesis

Organocatalysis and Hydroamination

Amines play a critical role in catalysis, as seen in the regioselective intermolecular hydroamination of alkenes and alkynes. This study showcases the utility of organolanthanide complexes in efficiently catalyzing the addition of amines to unsaturated compounds, providing valuable insights into the synthesis of amines and imines (Ryu et al., 2003).

Advanced Materials and Coatings

Epoxy-Silica Polymers for Stone Conservation

The reaction between epoxy derivatives and primary amines like (3-aminopropyl)triethoxysilane leads to materials useful for stone conservation. These findings illustrate the significance of amine-functionalized polymers in the preservation and protection of cultural heritage materials (Cardiano et al., 2005).

Environmental Applications

Adsorption-Desorption Behavior in Water Treatment

Magnetic amine/Fe3O4 functionalized biopolymer resins exemplify the application of amines in environmental science, particularly in the adsorption of anionic dyes from wastewater. This study underscores the potential of amine-functionalized materials in addressing environmental pollution and enhancing water purification technologies (Song et al., 2016).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level to produce its effect .

Safety and Hazards

Safety and hazards information typically includes details about the compound’s toxicity, flammability, reactivity, and any precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications or areas of research for the compound .

Properties

IUPAC Name

(3R,4S)-N-ethyl-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-2-8-6-4-9-3-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAACSYQAIFLSPO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-N-ethyl-4-fluorooxolan-3-amine
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Reactant of Route 6
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